molecular formula C18H17N5O2 B11514543 4-[1-(2-Methoxy-5-methyl-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine

4-[1-(2-Methoxy-5-methyl-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine

Cat. No.: B11514543
M. Wt: 335.4 g/mol
InChI Key: WUJZGYSDXRPAQV-UHFFFAOYSA-N
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Description

4-{1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that belongs to the class of benzodiazoles and oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxy-5-methylbenzylamine with 1H-1,3-benzodiazole-2-carboxylic acid, followed by cyclization with 1,2,5-oxadiazole-3-amine under specific reaction conditions . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzodiazole or oxadiazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Friedel-Crafts reagents for alkylation or acylation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxy-5-methylphenyl)pyrimidin-2-amine
  • 2-Methoxy-5-methylphenyl isocyanate
  • 4-Methoxyphenethylamine

Uniqueness

Compared to similar compounds, 4-{1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE stands out due to its unique combination of benzodiazole and oxadiazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

4-[1-[(2-methoxy-5-methylphenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C18H17N5O2/c1-11-7-8-15(24-2)12(9-11)10-23-14-6-4-3-5-13(14)20-18(23)16-17(19)22-25-21-16/h3-9H,10H2,1-2H3,(H2,19,22)

InChI Key

WUJZGYSDXRPAQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CN2C3=CC=CC=C3N=C2C4=NON=C4N

Origin of Product

United States

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